

Diacetin: A Comprehensive Material Safety Data Sheet Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for **Diacetin** (Glycerol Diacetate), a widely used excipient and solvent in the pharmaceutical, food, and cosmetic industries. This document synthesizes critical safety information, presents quantitative data in a structured format, and details experimental methodologies for key safety assessments. The logical workflows for handling and emergency procedures are also visualized to ensure safe laboratory practices.

Chemical and Physical Properties

Diacetin is a colorless, hygroscopic, and somewhat oily liquid.[1] It is a mixture of the 1,2- and 1,3-diacetates of glycerol.[2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.



| Property | Value | Reference |
|-------------------|--|--------------|
| Molecular Formula | C7H12O5 | [1][3][4] |
| Molecular Weight | 176.17 g/mol | [1][3] |
| CAS Number | 25395-31-7 | [5] |
| Appearance | Clear, colorless, oily liquid | [2][4] |
| Odor | Slight, fatty odor | [1][2] |
| Density | 1.15 - 1.1875 g/cm³ at 25 °C | [3][4][5][6] |
| Boiling Point | 280 °C | [3][6][7] |
| Melting Point | -30 °C to -40 °C | [3][6] |
| Flash Point | > 110 °C (Closed Cup) | [3][7][8] |
| Solubility | Soluble in water, alcohol, ether, and benzene.[1][6] Insoluble in carbon disulfide.[2] | [1][2][6] |
| Vapor Pressure | < 1 mmHg @ 20 °C | [7] |
| Refractive Index | ~1.440 at 20 °C | [2] |

Toxicological Data

The toxicological profile of **Diacetin** indicates low acute toxicity. The available data is summarized in Table 2.



| Endpoint | Value | Species | Reference |
|--------------------------------------|---|---------|-----------|
| Oral LD50 | 8500 mg/kg | Mouse | |
| Oral LD50 | 3 g/kg (for Glycerol triacetate, a related compound) | Rat | |
| Dermal LD50 | > 2000 mg/kg (for Glycerol triacetate, a related compound) | Rabbit | |
| Skin Corrosion/Irritation | No data available. May cause skin irritation. | | |
| Serious Eye Damage/Irritation | No data available. May cause eye irritation. | | |
| Respiratory or Skin Sensitization | No data available. | | |
| Germ Cell Mutagenicity | No data available. | | |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [5] | |
| Reproductive Toxicity | No data available. | | |
| STOT-Single Exposure | No data available. May cause respiratory irritation. | | · |



| Based on available Aspiration Hazard data, the classification | STOT-Repeated Exposure | No data available. |
|---|---------------------------|--------------------|
| Critoria aro not mot | Aspiration Hazard | |

Experimental Protocols

To ensure the reliability and reproducibility of safety data, standardized experimental protocols are followed. Below are detailed methodologies for two key safety assessments.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxic classes defined by fixed LD50 cut-off values.[6]

Principle: A stepwise procedure is used where the substance is administered orally to a group of experimental animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step. This method uses a minimum number of animals to obtain sufficient information on the acute toxicity of the substance.[3]

Methodology:

- Animal Selection and Preparation:
 - Healthy, young adult rodents (usually female rats) are used.[6]
 - Animals are acclimatized to the laboratory conditions for at least five days prior to the test.
 [6]
 - Animals are fasted (food, but not water, is withheld) for a period before administration of the test substance.
- Dose Preparation and Administration:



- The test substance is typically administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.
- The substance is usually dissolved or suspended in an appropriate vehicle (e.g., water).
- The volume of liquid administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).[6]

Procedure:

- The test is initiated with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]
- A group of three animals is used in each step.[5]
- If no mortality is observed at a given dose level, the test proceeds to the next higher dose level.[5]
- If mortality is observed, the outcome determines the subsequent steps, which may involve testing at a lower dose level or stopping the test.[5]

Observation:

- Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[5]
- Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body weight of the animals is recorded weekly.[5]

Data Analysis:

- The number of animals that died or showed signs of toxicity at each dose level is recorded.
- The substance is classified into a toxicity class based on the observed mortality.[3]



Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This test method covers the determination of the flash point of petroleum products and other liquids. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.[1][2]

Apparatus:

- Pensky-Martens Closed Cup Tester: Consists of a test cup, a cover equipped with a stirrer, an ignition source applicator, and a heating source.
- Thermometer: Calibrated to measure the temperature of the test specimen.

Procedure:

- Sample Preparation:
 - A brass test cup is filled with the test specimen to a specified mark.
- Heating and Stirring:
 - The test cup is fitted with the cover and heated at a specified, constant rate.
 - The specimen is stirred at a specified rate to ensure uniform temperature distribution.[2]
 There are different procedures (A, B, and C) with different stirring rates depending on the nature of the substance being tested.[2]
- Application of Ignition Source:
 - At regular temperature intervals, the stirring is stopped, and an ignition source (a test flame or an electric ignitor) is directed into the test cup.[2]
 - For substances with an expected flash point of 110°C or below, the ignition source is applied at every 1°C or 2°F temperature increase. For those with a higher expected flash point, it's applied at every 2°C or 5°F increase.[9]
- Flash Point Determination:

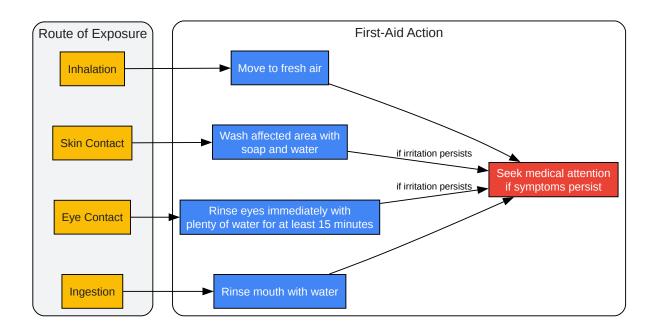


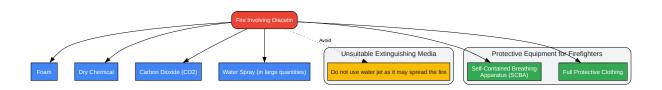
- The flash point is the lowest temperature at which a flash is observed upon application of the ignition source.
- The observed flash point is then corrected for barometric pressure.[1]

Hazard Identification and Handling

While **Diacetin** is not classified as a hazardous substance, it is important to follow good industrial hygiene practices.[9]







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